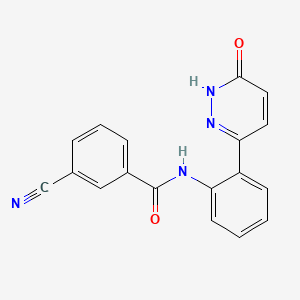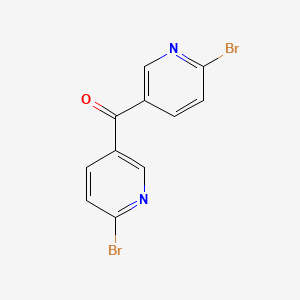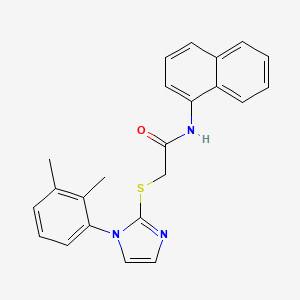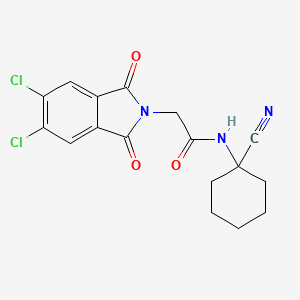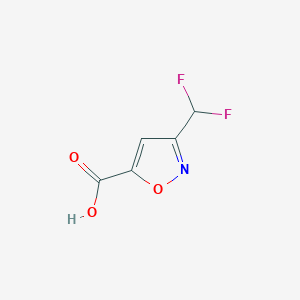![molecular formula C23H28N4O2S B2685457 N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide CAS No. 1243021-71-7](/img/structure/B2685457.png)
N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C23H28N4O2S . It has a molecular weight of 424.6 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: "InChI=1S/C23H28N4O2S/c1-16(2)8-12-24-21(28)17-9-13-26(14-10-17)23-25-19-11-15-30-20(19)22(29)27(23)18-6-4-3-5-7-18/h3-7,11,15-17H,8-10,12-14H2,1-2H3,(H,24,28)" . The Canonical SMILES representation is: "CC©CCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2C4=CC=CC=C4)SC=C3" .Physical and Chemical Properties Analysis
This compound has a molecular weight of 424.6 g/mol . It has a computed XLogP3-AA value of 3.9, which is a measure of its lipophilicity . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 424.19329732 g/mol . The topological polar surface area is 93.2 Ų . The compound has a heavy atom count of 30 . The complexity of the molecule, as computed by Cactvs, is 654 .Wissenschaftliche Forschungsanwendungen
Anti-angiogenic and DNA Cleavage Activities
Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds, synthesized and characterized through various analytical techniques, showed potent in vivo inhibition of angiogenesis using the chick chorioallantoic membrane model. Furthermore, their DNA cleavage abilities were confirmed through gel electrophoresis, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Antimicrobial Activities
The synthesis of new Pyridothienopyrimidines and Pyridothienotriazines has been explored for their antimicrobial activities. These compounds were synthesized through reactions involving 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, yielding pyrimidinones and triazinones. The antimicrobial activities of these compounds were tested in vitro, showing promise for therapeutic applications (A. Abdel-rahman et al., 2002).
Analgesic and Anti-inflammatory Activities
Another area of application is the synthesis and evaluation of Ibuprofen Analogs for their anti-inflammatory activity. N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide was synthesized and showed potent anti-inflammatory activity in carrageenan-induced rat paw oedema method, indicating the potential for developing new anti-inflammatory drugs (A. Rajasekaran et al., 1999).
Anticancer and Anti-5-lipoxygenase Agents
Further research into novel pyrazolopyrimidines derivatives has unveiled their dual potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through condensation reactions and showed promising results in cytotoxicity assays against cancer cell lines, as well as in inhibiting 5-lipoxygenase, an enzyme involved in inflammation and cancer (A. Rahmouni et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Discovery efforts have led to the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. Optimization of these compounds has yielded potent inhibitors with favorable pharmacokinetic profiles, highlighting their potential for therapeutic applications (R. Thalji et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-15(2)10-11-24-21(28)17-9-6-12-27(13-17)23-25-19-18(16-7-4-3-5-8-16)14-30-20(19)22(29)26-23/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHADAOYBKVXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide](/img/structure/B2685376.png)
![4-ethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2685378.png)
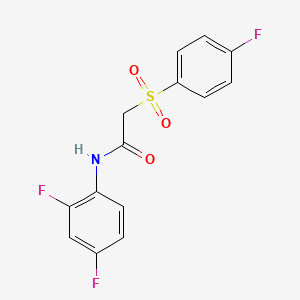
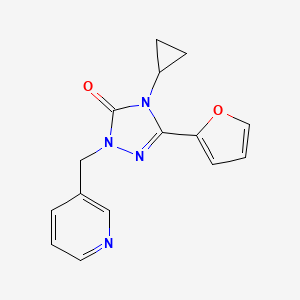

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2685387.png)
